molecular formula C8H6O2S B2422413 Methyl 3-ethynylthiophene-2-carboxylate CAS No. 1800082-83-0

Methyl 3-ethynylthiophene-2-carboxylate

Cat. No.: B2422413
CAS No.: 1800082-83-0
M. Wt: 166.19
InChI Key: DUPKTSBTHMZNEO-UHFFFAOYSA-N
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Description

Methyl 3-ethynylthiophene-2-carboxylate is an organic compound with the molecular formula C8H6O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Properties

IUPAC Name

methyl 3-ethynylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O2S/c1-3-6-4-5-11-7(6)8(9)10-2/h1,4-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPKTSBTHMZNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-ethynylthiophene-2-carboxylate typically involves the reaction of 3-ethynylthiophene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynylthiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Role as a Building Block
Methyl 3-ethynylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its ethynyl and carboxylate functionalities allow for various transformations, enabling the synthesis of more complex molecules.

Synthetic Pathways
The compound can be synthesized through the reaction of 3-ethynylthiophene with methyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions to prevent hydrolysis of the ester group.

Pharmaceutical Applications

Drug Development
this compound has been explored for its potential in drug development, particularly targeting specific enzymes or receptors involved in various diseases.

Case Study: Antitumor Activity
Research indicates that derivatives of thiophene compounds exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. A study demonstrated that modifications at the thiophene core enhanced cytotoxicity against human pancreatic tumor cells (MIA PaCa-2) and epithelial carcinoma cells (A431) .

CompoundIC50 (µM)Cell Line
This compound0.36 ± 0.04MIA PaCa-2
Compound X (related structure)0.44 ± 0.01A431

Materials Science

Organic Semiconductors
The compound is utilized in the fabrication of organic semiconductors due to its electronic properties derived from the thiophene ring structure. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Electronic Properties
In one study, this compound was incorporated into polymer blends, resulting in enhanced charge transport properties compared to traditional materials. This improvement is attributed to the compound's ability to facilitate π–π stacking interactions within the polymer matrix.

Mechanism of Action

The mechanism of action of methyl 3-ethynylthiophene-2-carboxylate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The ethynyl group can participate in a variety of chemical reactions, making this compound versatile for use in organic synthesis and materials science .

Biological Activity

Methyl 3-ethynylthiophene-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various studies and research findings.

This compound can be synthesized through various methods, often involving coupling reactions that incorporate thiophene derivatives. The incorporation of the ethynyl group is crucial for enhancing the compound's reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and its derivatives. Specifically, research has shown that compounds containing a thiophene ring exhibit significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In vitro assays demonstrated that this compound derivatives were effective against triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468. The compound exhibited a GI50 value of approximately 13 μM, indicating its potency in inhibiting cell proliferation .
    • The effects on non-tumorigenic cells (MCF-12A) were minimal, suggesting a degree of selectivity towards cancerous cells, which is critical for reducing potential side effects in therapeutic applications .
  • Mechanisms of Action :
    • Flow cytometry analysis revealed that treatment with this compound increased the G0/G1 phase population while decreasing the S phase in TNBC cells, indicating a potential mechanism involving cell cycle arrest .
    • Further investigations into apoptosis pathways are warranted to elucidate whether the compound induces programmed cell death in malignant cells.

Comparative Studies

A comparative analysis of similar compounds has shown varying degrees of antiproliferative activity. For instance, derivatives with different substituents on the thiophene ring displayed distinct cytotoxic profiles against several cancer types, including murine leukemia and human cervix carcinoma .

CompoundCell Line TestedGI50 (μM)Mechanism
This compoundMDA-MB-23113Cell cycle arrest (G0/G1 increase)
Compound 2aFM3A (murine mammary)N/AN/A
Compound 2bHeLa (cervical carcinoma)N/AN/A

Case Study: In Vivo Efficacy

In vivo studies using chick chorioallantoic membrane (CAM) models demonstrated that this compound significantly reduced tumor size when grafted with MDA-MB-231 cells. This model serves as an effective platform for assessing the anti-tumor efficacy of new compounds before clinical trials .

Future Directions

Further research is necessary to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the this compound structure influence its biological activity could lead to more potent derivatives.
  • Mechanistic Studies : Detailed investigations into the mechanisms by which this compound induces apoptosis or alters signaling pathways in cancer cells could provide insights into its therapeutic potential.

Q & A

Q. What are the key structural features and spectroscopic characterization methods for Methyl 3-ethynylthiophene-2-carboxylate?

Answer: this compound (C₈H₆O₂S) contains a thiophene ring substituted with an ethynyl group at position 3 and a methyl ester at position 2. Key functional groups include the electron-deficient ethynyl moiety and the carboxylate ester, which influence reactivity and intermolecular interactions.

Methodological characterization:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Ethynyl protons typically resonate as a singlet near δ 2.5–3.5 ppm. The methyl ester group appears as a singlet around δ 3.8–4.0 ppm.
    • ¹³C NMR: The ethynyl carbons are observed at δ 70–85 ppm (sp-hybridized carbons), while the ester carbonyl appears at δ 165–170 ppm .
  • Infrared (IR) Spectroscopy:
    • Strong absorption bands for C≡C (2100–2260 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase HPLC (C18 column) with methanol-water gradients (e.g., 30% → 100% methanol) confirms purity ≥95% .

Q. What are the common synthetic routes for this compound, and how is purity confirmed?

Answer: Synthesis typically involves Sonogashira coupling or nucleophilic substitution on a halogenated thiophene precursor.

Example Protocol (Adapted from Thiophene Derivatives):

Sonogashira Coupling:

  • React methyl 3-bromothiophene-2-carboxylate with trimethylsilylacetylene (TMSA) using Pd(PPh₃)₂Cl₂/CuI catalyst in triethylamine.
  • Deprotect TMS group with K₂CO₃/MeOH to yield the ethynyl product .

Purity Confirmation:

  • HPLC: Retention time comparison against standards.
  • Melting Point: Sharp range (e.g., 120–123°C) indicates purity .

Q. How can crystallographic data be analyzed to determine the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) paired with computational tools provides structural insights:

  • Structure Solution: Use SHELXS/SHELXD for phase determination and SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding) .
  • Visualization: Mercury CSD analyzes packing motifs and intermolecular interactions (e.g., π-π stacking between thiophene rings) .
  • Validation: ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement .

Example Findings:

  • Torsion Angles: Ethynyl group orientation relative to the thiophene plane (e.g., θ = 15°–25°).
  • Hydrogen Bonding: Ester carbonyl oxygen acts as an acceptor with adjacent C-H groups (distance: 2.8–3.2 Å) .

Q. What computational methods are suitable for studying the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT):
    • Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps .
  • Molecular Docking:
    • Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The ethynyl group may occupy hydrophobic pockets, while the ester binds polar residues .
  • Molecular Dynamics (MD):
    • Simulate solvation effects in water/DMSO mixtures (AMBER force field) to assess conformational stability over 100 ns trajectories .

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